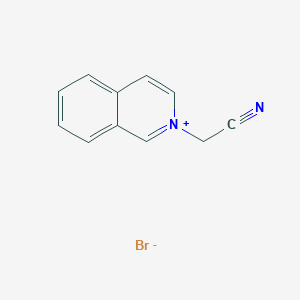![molecular formula C9H15NO2 B14668163 3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile CAS No. 41988-13-0](/img/structure/B14668163.png)
3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile is an organic compound with the molecular formula C9H15NO2. This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a nitrile group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile typically involves the reaction of 3-ethyloxetan-3-ylmethanol with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of a nitrile compound like acrylonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps such as distillation or recrystallization are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding oxetane oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxetane oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The nitrile group can also participate in various biochemical pathways, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-3-oxetanemethanol: Similar structure but lacks the nitrile group.
3-Ethyl-3-(methacryloyloxy)methyloxetane: Contains a methacrylate group instead of a nitrile group.
3,3’-[Oxybis(methylene)]bis[3-ethyloxetane]: Contains two oxetane rings linked by an oxygen bridge.
Uniqueness
3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile is unique due to the presence of both an oxetane ring and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
41988-13-0 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-[(3-ethyloxetan-3-yl)methoxy]propanenitrile |
InChI |
InChI=1S/C9H15NO2/c1-2-9(7-12-8-9)6-11-5-3-4-10/h2-3,5-8H2,1H3 |
InChI Key |
CJOQVMZQXGBVQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


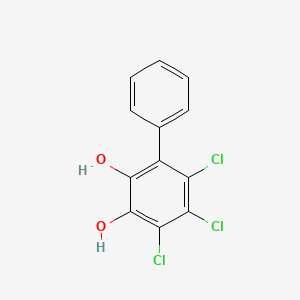
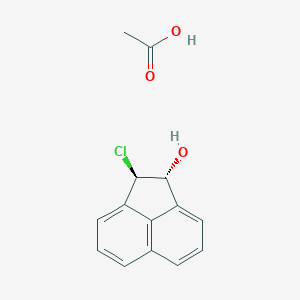
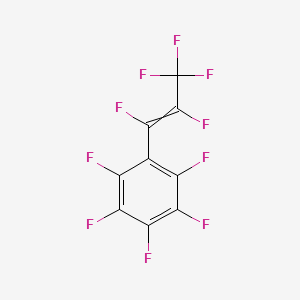
![N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid](/img/structure/B14668091.png)
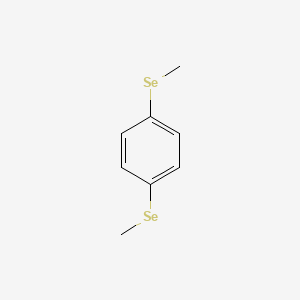
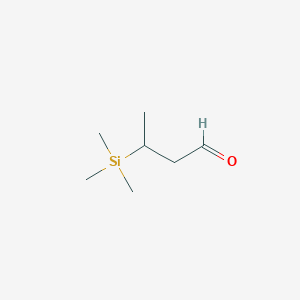
![[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol](/img/structure/B14668119.png)
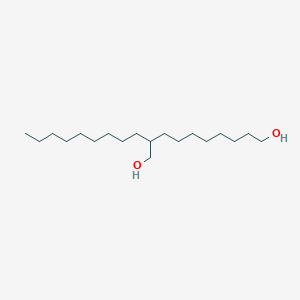

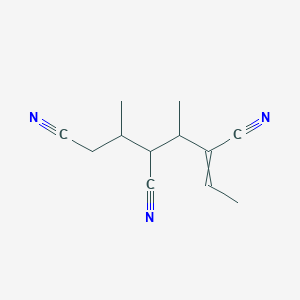
![N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide](/img/structure/B14668148.png)
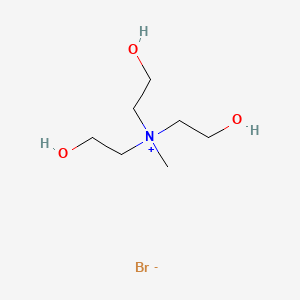
![Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14668167.png)
